Antileishmanial Head-to-Head Comparison
In a direct head-to-head study, the 3',5'-difluorophenyl piperidine derivative (Compound 16) demonstrated 85% inhibition of L. donovani promastigotes at 400 µM after 24 h, which was statistically comparable to the 86% inhibition observed with the 5'-fluoro-2'-methoxyphenyl analog (Compound 14) [1]. This equivalence establishes the 3,5-difluoro substitution as a viable bioisostere in this scaffold, providing a critical data point for SAR optimization [1].
| Evidence Dimension | Inhibition of Leishmania donovani promastigote proliferation |
|---|---|
| Target Compound Data | 85% inhibition at 400 µM, 24h |
| Comparator Or Baseline | 5'-fluoro-2'-methoxyphenyl piperidine derivative (Compound 14): 86% inhibition at 400 µM, 24h |
| Quantified Difference | 1% difference (statistically equivalent) |
| Conditions | MTT assay against Leishmania donovani strain Ag83 promastigotes, incubated for 24 hours at 400 µM concentration. |
Why This Matters
This data validates the 3,5-difluoro pattern as a functional replacement for more complex aryl ethers in this chemotype, influencing procurement decisions for antileishmanial SAR campaigns.
- [1] Rathnakar B, Sinha KK, Prasad S, et al. Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83. Chem Biodivers. 2021;18(7):e2100105. PMID: 34036717. View Source
